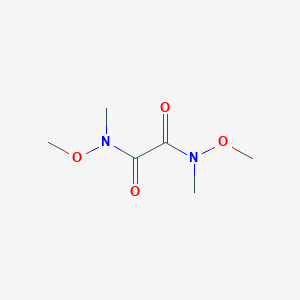

N,N'-Dimethoxy-N,N'-dimethyloxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dimethoxy-N,N'-dimethyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-7(11-3)5(9)6(10)8(2)12-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSWGKZLVLVHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(=O)N(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391079 | |

| Record name | N,N'-Dimethoxy-N,N'-dimethyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106675-70-1 | |

| Record name | N,N'-Dimethoxy-N,N'-dimethyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Dimethoxy-N,N'-dimethyloxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N,N'-Dimethoxy-N,N'-dimethyloxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N'-Dimethoxy-N,N'-dimethyloxamide, a molecule of interest in organic synthesis and potential applications in medicinal chemistry. This document details experimental protocols for its preparation and outlines the analytical techniques for its characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of an oxalic acid diester with N,O-dimethylhydroxylamine or its hydrochloride salt in the presence of a base. The general reaction scheme is presented below.

General Reaction

Caption: General reaction for the synthesis of this compound.

Summary of Synthetic Data

The following table summarizes various reaction conditions and the resulting yields for the synthesis of this compound, based on patent literature.[1]

| Oxalic Acid Ester | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Diethyl Oxalate | Sodium Methoxide | Methanol | 3 - 8 | 3 | 88.8 |

| Diethyl Oxalate | Sodium Methoxide | Methanol | -10 to -7 | 3 | 87.9 |

| Dimethyl Oxalate | Sodium Methoxide | Dimethyl Sulfoxide | 5 - 25 | 1.5 | 61.0 |

| Dibutyl Oxalate | Not Specified | Ethanol | Not Specified | Not Specified | 83.1 |

| Diphenyl Oxalate | Not Specified | Ethanol | Not Specified | Not Specified | 57.1 |

| Diethyl Oxalate | Not Specified | Tetrahydrofuran | Not Specified | Not Specified | 83.6 |

| Diethyl Oxalate | Not Specified | Isopropanol | Not Specified | Not Specified | 80.8 |

| Diethyl Oxalate | Not Specified | Acetonitrile | Not Specified | Not Specified | 78.8 |

| Diethyl Oxalate | Not Specified | Dimethylformamide | Not Specified | Not Specified | 77.5 |

| Diethyl Oxalate | Not Specified | Dimethyl Carbonate | Not Specified | Not Specified | 75.7 |

| Diethyl Oxalate | Not Specified | Toluene | Not Specified | Not Specified | 71.0 |

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: High-Yield Synthesis in Methanol [1]

-

Reaction Setup: In a flask equipped with a stirrer, thermometer, and addition funnel, combine 12.63 g (84.7 mmol) of 98% diethyl oxalate, 16.72 g (169.4 mmol) of 98.8% N,O-dimethylhydroxylamine hydrochloride, and 10 mL of methanol.

-

Reaction Execution: While maintaining the internal temperature between 3-8 °C, slowly add 65.36 g (338.8 mmol) of a 28% by mass sodium methoxide solution in methanol.

-

Reaction Monitoring: Stir the reaction mixture at 3-8 °C for 3 hours.

-

Work-up: After the reaction is complete, slowly add the reaction mixture to a flask containing 90 mL of 2 mol/L hydrochloric acid, keeping the temperature between 5-15 °C.

-

Analysis: The yield of this compound (13.25 g, 88.8%) can be determined by high-performance liquid chromatography.

Protocol 2: Synthesis in Dimethyl Sulfoxide [1]

-

Reaction Setup: In a flask equipped with a stirrer and thermometer, combine 1.01 g (8.47 mmol) of 99% dimethyl oxalate, 1.68 g (16.94 mmol) of 98.1% N,O-dimethylhydroxylamine hydrochloride, and 5 mL of dimethyl sulfoxide.

-

Reaction Execution: While maintaining the temperature between 5-25 °C, add 1.93 g (33.88 mmol) of 95% sodium methoxide powder in portions.

-

Reaction Monitoring: Stir the reaction mixture at this temperature for 1.5 hours.

-

Work-up: After the reaction, slowly add the mixture to 10 mL of 2 mol/L acetic acid, maintaining a temperature of 5-15 °C.

-

Analysis: The yield of this compound (0.91 g, 61.0%) can be determined by high-performance liquid chromatography.

Characterization of this compound

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 106675-70-1 | [2] |

| Molecular Formula | C₆H₁₂N₂O₄ | [2][3] |

| Molecular Weight | 176.17 g/mol | [2][3] |

| Melting Point | 89-95 °C | [2] |

| Appearance | White crystalline solid | [1] |

Spectroscopic Data (Predicted)

The following is a prediction of the spectroscopic data for this compound based on its chemical structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet integrating to 6 protons is expected for the two N-methyl (N-CH₃) groups.

-

A singlet integrating to 6 protons is expected for the two O-methyl (O-CH₃) groups.

-

The exact chemical shifts would depend on the solvent used.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal corresponding to the carbonyl carbons (C=O) is expected.

-

A signal for the N-methyl carbons (N-CH₃) is expected.

-

A signal for the O-methyl carbons (O-CH₃) is expected.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band characteristic of the C=O stretching vibration of the amide carbonyl groups is expected, likely in the region of 1650-1700 cm⁻¹.

-

C-H stretching vibrations from the methyl groups are expected around 2800-3000 cm⁻¹.

-

C-N and C-O stretching vibrations are also expected.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 176.0797, corresponding to the molecular formula C₆H₁₂N₂O₄.

-

Fragmentation patterns would likely involve cleavage of the C-C bond between the carbonyls and loss of methoxy or methyl groups.

-

Characterization Workflow

Caption: Logical workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N,N'-Dimethoxy-N,N'-dimethyloxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of N,N'-Dimethoxy-N,N'-dimethyloxamide (CAS No. 106675-70-1). This document collates available data on its synthesis, spectral characteristics, solubility, and reactivity. Due to the limited availability of specific experimental data for this compound, information from closely related analogs and the broader class of N,N'-dialkoxyamides is included to provide a more complete profile. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway.

Introduction

This compound is an organic compound featuring an oxamide backbone with both N-methoxy and N-methyl substituents. This unique structure, belonging to the class of N,N'-dialkoxy-N,N'-dialkyloxamides, suggests potential utility in various fields of chemical synthesis and material science. The presence of two heteroatoms on each nitrogen atom leads to interesting electronic properties and reactivity, deviating from that of standard amides. This guide aims to consolidate the current knowledge of this compound to support further research and development.

Chemical Structure and Properties

General Information

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 106675-70-1 | [1] |

| Molecular Formula | C₆H₁₂N₂O₄ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | White crystalline solid | N/A |

Physical Properties

| Property | Value | Reference |

| Melting Point | 89.5 - 92.0 °C | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in organic solvents such as ethyl acetate. Precipitation can be induced with n-heptane. | [1] |

Spectral Data

¹H-NMR Spectroscopy

A proton NMR spectrum for this compound has been reported in the literature.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 3.24 | singlet | 6H | N-CH₃ |

| 3.74 | singlet | 6H | O-CH₃ |

| Solvent: CDCl₃ |

¹³C-NMR, FT-IR, and Mass Spectrometry

Synthesis

A detailed experimental protocol for the synthesis of this compound has been described. The primary method involves the reaction of a dialkyl oxalate with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Experimental Protocol: Synthesis from Diethyl Oxalate

Materials:

-

Diethyl oxalate

-

N,O-dimethylhydroxylamine hydrochloride

-

Sodium methoxide

-

Methanol

-

Ethyl acetate

-

n-Heptane

-

Standard laboratory glassware (round-bottom flask, stirrer, thermometer, dropping funnel)

Procedure:

-

In a flask equipped with a stirring device and a thermometer, charge diethyl oxalate, N,O-dimethylhydroxylamine hydrochloride, and methanol.

-

While maintaining the liquid temperature at 5 to 10°C, gradually add a 28% by weight sodium methoxide-methanol solution dropwise.

-

Allow the mixture to react at the same temperature for 3 hours with continuous stirring.

-

After the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Extract the concentrate with ethyl acetate.

-

The organic layer (ethyl acetate layer) is again concentrated under reduced pressure.

-

Add n-heptane to the residue and stir for 30 minutes while maintaining the liquid temperature at 5 to 10°C to precipitate the product.

-

Collect the precipitated crystals by filtration, wash with cooled n-heptane, and dry under reduced pressure to yield this compound as a white crystalline solid.

Synthetic Pathway Visualization

Caption: Synthetic route to this compound.

Chemical Properties and Reactivity

Amide Resonance and Stability

As a member of the N,N'-dialkoxyamide family, this compound is expected to exhibit diminished amide resonance compared to standard amides. This is due to the presence of two electronegative oxygen atoms on the nitrogen, which alters the hybridization and electronic properties of the amide bond. This reduced resonance can influence the compound's conformational preferences and reactivity.

Thermal Decomposition

Studies on related N,N-dialkoxyamides suggest that their thermal decomposition primarily proceeds through homolysis of the nitrogen-oxygen bond. This process generates alkoxy and alkoxyamidyl free radicals. Therefore, it is anticipated that upon heating, this compound will undergo a similar decomposition pathway.

Reactivity Workflow

References

"N,N'-Dimethoxy-N,N'-dimethyloxamide CAS number and molecular structure"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-Dimethoxy-N,N'-dimethyloxamide, including its chemical identity, molecular structure, and known synthetic protocols. This document is intended to serve as a foundational resource for professionals in research and development.

Core Compound Identification

This compound is a chemical compound with the CAS Number 106675-70-1.[1] It belongs to the class of oxamides. Structurally, it can be considered a derivative of an oxamide with methoxy and methyl groups attached to both nitrogen atoms. This structure is analogous to Weinreb amides (N-methoxy-N-methylamides), which are widely utilized in organic synthesis for the preparation of ketones from organometallic reagents.[2][3] The dual Weinreb amide-like functionalities within the this compound molecule suggest its potential as a specialized reagent in synthetic chemistry.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 106675-70-1 | [1] |

| Molecular Formula | C₆H₁₂N₂O₄ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Melting Point | 89-95 °C | |

| SMILES String | CON(C)C(=O)C(=O)N(C)OC | |

| InChI Key | OXSWGKZLVLVHIS-UHFFFAOYSA-N |

Molecular Structure

The molecular structure of this compound is characterized by a central oxamide core (-(C=O)-(C=O)-) bonded to two nitrogen atoms. Each nitrogen atom is, in turn, substituted with a methyl group (-CH₃) and a methoxy group (-OCH₃).

Experimental Protocols: Synthesis

Detailed experimental protocols for the synthesis of this compound are limited in publicly available literature. However, a general method for the preparation of N,N'-dialkoxy-N,N'-dialkyloxalamides is described in patent CN100386310C. The synthesis involves the reaction of an oxalic acid diester with an N-alkyl-O-alkylhydroxylamine or its acid salt in the presence of a base.

General Synthesis Reaction:

-

Reactants:

-

An oxalic acid diester (e.g., dimethyl oxalate, dibutyl oxalate)

-

N-methyl-O-methylhydroxylamine (or its corresponding acid salt)

-

A base

-

-

Solvent: Various organic solvents can be used, including tetrahydrofuran (THF), isopropanol, acetonitrile, dimethylformamide (DMF), and toluene.

-

General Procedure: The oxalic acid diester and N-methyl-O-methylhydroxylamine are reacted in the chosen solvent in the presence of a base. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product. The patent indicates that reaction yields can vary significantly based on the solvent used, with tetrahydrofuran providing a high yield of 83.6%.

The following diagram illustrates the general workflow for the synthesis.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available research detailing the involvement of this compound in any biological signaling pathways. Furthermore, detailed experimental workflows beyond its chemical synthesis have not been described in the scientific literature. Therefore, diagrams illustrating such relationships cannot be provided at this time.

Conclusion

This compound is a specialized chemical compound with a well-defined structure and a documented method of synthesis. Its structural similarity to Weinreb amides suggests potential applications as a reagent in organic synthesis, particularly for reactions requiring the formation of diketones or other difunctionalized molecules. The lack of data on its biological activity or applications in drug development indicates a nascent field of study for this compound. Further research is warranted to explore its reactivity, potential as a synthetic building block, and any biological properties it may possess. This guide provides the foundational information necessary for researchers to embark on such investigations.

References

Spectroscopic Characterization of N,N'-Dimethoxy-N,N'-dimethyloxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for N,N'-Dimethoxy-N,N'-dimethyloxamide, the following data are predicted based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | Singlet | 6H | O-CH ₃ |

| ~3.20 | Singlet | 6H | N-CH ₃ |

Note: Predicted chemical shifts are based on the analysis of similar structures containing N-methoxy-N-methylamide functionalities.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C =O |

| ~62 | O-C H₃ |

| ~33 | N-C H₃ |

Note: Carbonyl carbon shifts in amides can vary. The predicted value is an estimation.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~1680 - 1650 | C=O stretch (amide) |

| ~2970 - 2820 | C-H stretch (methyl) |

| ~1465 - 1370 | C-H bend (methyl) |

| ~1100 - 1000 | C-O stretch (methoxy) |

| ~1300 - 1200 | C-N stretch |

Note: The strong carbonyl absorption is expected to be a prominent feature of the IR spectrum.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Predicted Fragment Ion |

| 176 | [M]⁺ (Molecular Ion) |

| 145 | [M - OCH₃]⁺ |

| 117 | [M - N(CH₃)OCH₃]⁺ |

| 88 | [COCON(CH₃)OCH₃]⁺ or [CH₃N(OCH₃)CO]⁺ |

| 59 | [N(CH₃)OCH₃]⁺ |

Note: The fragmentation pattern is likely to be dominated by cleavage of the N-O, N-C, and C-C bonds.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Typical parameters include a spectral width of 200-250 ppm, a longer acquisition time, and a relaxation delay appropriate for quaternary carbons if present.

-

Process the FID similarly to the ¹H spectrum and reference it to the solvent peak or TMS.

-

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

-

Mass Spectrometry (MS)

-

Electron Ionization (EI)-MS:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Electrospray Ionization (ESI)-MS:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

A high voltage is applied to the liquid, creating a fine spray of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺), which are then analyzed.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the described spectroscopic techniques.

Caption: Spectroscopic analysis workflow for structural determination.

N,N'-Dimethoxy-N,N'-dimethyloxamide: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethoxy-N,N'-dimethyloxamide, a bis-Weinreb amide derivative, serves as a highly effective C2-building block in organic synthesis, particularly for the preparation of α-diketones. Its mechanism of action is analogous to that of classical Weinreb amides, proceeding through a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents. This unique stability prevents the common problem of over-addition, thereby providing a reliable and high-yielding route to vicinal dicarbonyl compounds, which are valuable precursors in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the core mechanism, supported by experimental data and protocols, to facilitate its application in research and development.

Introduction

The synthesis of ketones and diketones is a fundamental transformation in organic chemistry, with the products serving as crucial intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. A significant challenge in the synthesis of ketones from carboxylic acid derivatives and organometallic reagents is the propensity for over-addition of the nucleophile to the newly formed ketone, leading to the formation of tertiary alcohols as undesired byproducts. The advent of the Weinreb amide, an N-methoxy-N-methylamide, provided a groundbreaking solution to this problem.

This compound can be considered a "bis-Weinreb amide" analogue of oxalic acid. This symmetrical structure presents two reactive sites for the controlled addition of organometallic reagents, offering a direct and efficient pathway to 1,2-diketones. The core of its utility lies in a mechanism that stabilizes the reaction intermediate, thereby preventing further nucleophilic attack.

Mechanism of Action

The efficacy of this compound in organic synthesis is attributed to the formation of a stable tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., organolithium or Grignard reagents).

The proposed mechanism for the reaction of this compound with an organometallic reagent (R-M) to form a 1,2-diketone is as follows:

-

First Nucleophilic Addition: The organometallic reagent adds to one of the carbonyl carbons of the oxamide, forming a tetrahedral intermediate.

-

Chelation and Stabilization: The key to the "Weinreb" functionality is the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) by the oxygen atoms of the methoxy group and the newly formed oxyanion. This five-membered ring structure stabilizes the tetrahedral intermediate.

-

Prevention of Over-addition: This stable chelated intermediate is resistant to collapse and further reaction with another equivalent of the organometallic reagent.

-

Second Nucleophilic Addition: A second equivalent of the organometallic reagent adds to the second carbonyl group, forming a second stable, chelated tetrahedral intermediate.

-

Aqueous Workup and Product Formation: Upon acidic aqueous workup, the two tetrahedral intermediates are hydrolyzed, leading to the collapse of the intermediates and the formation of the 1,2-diketone product.

This stepwise and controlled addition, governed by the stability of the intermediates, ensures high yields of the desired diketone and minimizes the formation of over-addition products.

Visualizing the Mechanism

Caption: Reaction pathway for the synthesis of 1,2-diketones.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of an oxalic acid diester with N,O-dimethylhydroxylamine in the presence of a base.

Materials:

-

Diethyl oxalate (98% purity)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Sodium methoxide

-

Methanol

-

Ethanol

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride in methanol, add a solution of sodium methoxide in methanol at 0 °C.

-

Stir the mixture for 30 minutes at room temperature to generate the free N,O-dimethylhydroxylamine.

-

Filter the resulting sodium chloride precipitate and wash with methanol.

-

To the filtrate, add diethyl oxalate.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Synthesis

| Oxalic Acid Ester | Solvent | Base | Reaction Yield (%) | Reference |

| Diethyl oxalate | Ethanol | Sodium methoxide | 86.4 | [1] |

| Dibutyl oxalate | Ethanol | Sodium methoxide | 83.1 | [1] |

| Diphenyl oxalate | Ethanol | Sodium methoxide | 57.1 | [1] |

| Dimethyl oxalate | Isopropanol | Sodium methoxide | 80.8 | [1] |

| Dimethyl oxalate | Acetonitrile | Sodium methoxide | 78.8 | [1] |

| Dimethyl oxalate | Dimethyl carbonate | Sodium methoxide | 75.7 | [1] |

| Dimethyl oxalate | Dimethylformamide | Sodium methoxide | 77.5 | [1] |

General Procedure for the Synthesis of 1,2-Diketones

The following is a generalized protocol for the reaction of this compound with an organometallic reagent. The specific conditions (temperature, solvent, reaction time) may need to be optimized for different substrates.

Materials:

-

This compound

-

Organolithium or Grignard reagent (e.g., phenyllithium, butylmagnesium chloride)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the organometallic reagent (2.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

-

Allow the reaction to warm slowly to 0 °C and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude 1,2-diketone can be purified by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: A typical experimental workflow for 1,2-diketone synthesis.

Applications in Drug Development and Research

1,2-Diketones are versatile intermediates in the synthesis of a wide range of heterocyclic compounds, which are prevalent scaffolds in many approved drugs and biologically active molecules. The ability to reliably synthesize these diketones using this compound opens up efficient synthetic routes to:

-

Quinoxalines: Important in medicinal chemistry with applications as kinase inhibitors and anticancer agents.

-

Pyrazines: Found in various natural products and pharmaceuticals with diverse biological activities.

-

Other Heterocycles: The vicinal dicarbonyl moiety can be readily transformed into a variety of other functional groups and heterocyclic systems.

The controlled reactivity and high yields associated with this reagent make it an attractive tool for the construction of complex molecular architectures in drug discovery and development programs.

Conclusion

This compound is a valuable and efficient reagent for the synthesis of 1,2-diketones. Its mechanism of action, centered on the formation of a stable, chelated tetrahedral intermediate, provides a robust solution to the common problem of over-addition in reactions with organometallic reagents. This technical guide has outlined the core principles of its reactivity, provided detailed experimental protocols, and highlighted its potential applications, particularly in the synthesis of precursors for drug development. For researchers and scientists, this compound represents a powerful tool for the controlled and predictable synthesis of important dicarbonyl compounds.

References

An In-depth Technical Guide to N,N'-Dimethoxy-N,N'-dimethyloxamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-Dimethoxy-N,N'-dimethyloxamide, a specialized oxamide derivative. Due to the limited availability of published data on its specific applications, this document focuses primarily on its synthesis, supported by detailed experimental protocols and quantitative data extracted from patent literature. Additionally, it explores the chemical properties and potential, though not yet demonstrated, applications by drawing analogies from related compounds.

Core Synthesis and Properties

This compound is a white to off-white crystalline solid. Its structure is characterized by a central oxamide core with methoxy and methyl groups attached to each nitrogen atom. This substitution pattern suggests potential for hydrogen bonding and interaction with biological systems, hinting at possible, yet unexplored, applications in medicinal chemistry and agrochemicals.

Synthesis of this compound

The primary method for synthesizing this compound is through the reaction of a dialkyl oxalate with N,O-dimethylhydroxylamine or its salt in the presence of a base.[1] A key patent, CN100386310C, outlines several examples of this synthesis with varying solvents, reactants, and reaction conditions, leading to a range of yields.[1] This method is presented as a safer, more industrially scalable alternative to older methods that used hazardous reagents like oxalyl chloride and carcinogenic solvents like dichloromethane.[1]

The following is a generalized experimental protocol derived from the examples provided in the patent literature for the synthesis of this compound.[1]

Materials:

-

Dialkyl oxalate (e.g., diethyl oxalate, dimethyl oxalate, diisopropyl oxalate, dibutyl oxalate)

-

N,O-dimethylhydroxylamine hydrochloride

-

Base (e.g., sodium methoxide in methanol)

-

Solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, dimethyl carbonate, dimethylformamide)

-

Hydrochloric acid (for workup)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, combine the dialkyl oxalate, N,O-dimethylhydroxylamine hydrochloride, and the chosen solvent.

-

Cool the mixture to the desired reaction temperature (typically between 3°C and 8°C).

-

Slowly add the base (e.g., sodium methoxide solution) to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue to stir the reaction mixture at the specified temperature for a set duration (e.g., 3 hours).

-

Upon completion, the reaction mixture is typically quenched by slowly adding it to a cooled solution of hydrochloric acid.

-

The yield of this compound in the resulting solution is determined by high-performance liquid chromatography (HPLC) using an absolute quantitative method.[1]

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Data Presentation: Synthesis Yields

The following table summarizes the quantitative data from various synthesis examples found in the patent literature.[1]

| Example Ref. | Dialkyl Oxalate | Solvent | Base | Reaction Conditions | Yield of this compound |

| 1 | Diethyl Oxalate | Methanol | Sodium Methoxide | 3-8°C, 3 hours | 88.8% |

| 2 | Diethyl Oxalate | Methanol | Sodium Methoxide | 3-8°C, 3 hours | 96.0% |

| 3 | Diisopropyl Oxalate | Ethanol | - | - | 82.4% |

| 4 | Dibutyl Oxalate | Ethanol | - | - | 83.1% |

| 5 | Diphenyl Oxalate | Ethanol | - | - | 57.1% |

| 6 | Diethyl Oxalate | Isopropanol | - | - | 80.8% |

| 7 | Diethyl Oxalate | Acetonitrile | - | - | 78.8% |

| 8 | Diethyl Oxalate | Dimethyl Carbonate | - | - | 75.7% |

| 9 | Diethyl Oxalate | Dimethylformamide | - | - | 77.5% |

Potential Applications and Areas for Future Research

Currently, there is a notable lack of published research detailing specific applications of this compound. The patent literature describes N,N'-dialkoxy-N,N'-dialkyloxalamides as useful synthetic intermediates for pharmaceuticals and agrochemicals, but does not provide concrete examples of subsequent transformations or biological activities for this specific molecule.[1]

Thermal Decomposition of Related N,N-Dialkoxyamides

Research into the thermal decomposition of a related class of compounds, N,N-dialkoxyamides, offers insights into the potential chemical behavior of this compound.[2] Studies on N,N-dimethoxy-4-substituted benzamides have shown that their thermal decomposition in mesitylene at 155°C proceeds via homolysis of a nitrogen-oxygen bond to form alkoxyamidyl and alkoxyl free radicals.[2] This is in contrast to other anomeric amides that may undergo HERON rearrangements.

The following is a generalized experimental protocol for the thermal decomposition of N,N-dialkoxyamides, which could be adapted for studying this compound.

Experimental Protocol: Thermal Decomposition

-

A solution of the N,N-dialkoxyamide in a high-boiling point solvent (e.g., mesitylene) is prepared in an NMR tube.

-

An internal standard (e.g., durene) is added for quantitative analysis.

-

The tube is sealed under vacuum.

-

The sample is heated to a constant temperature (e.g., 155°C) in a thermostatically controlled oil bath.

-

The decomposition process is monitored over time by ¹H NMR spectroscopy to determine the reaction kinetics.

The logical relationship in the thermal decomposition of related N,N-dialkoxyamides is illustrated in the diagram below.

Caption: Thermal decomposition of related N,N-dialkoxyamides proceeds via homolysis.

This information suggests that this compound could potentially serve as a source of nitrogen- and oxygen-centered radicals under thermal stress, a property that could be explored in organic synthesis.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a well-documented and scalable production method. However, its practical applications remain largely unexplored in the public domain. Future research should focus on:

-

Exploring its reactivity: Investigating its utility as a synthetic intermediate in the preparation of novel pharmaceuticals and agrochemicals.

-

Biological screening: Assessing its bioactivity to validate the potential suggested by its chemical structure.

-

Material science applications: Given its structure, it could be investigated as a ligand or a building block for coordination polymers.

This guide provides a foundational understanding of this compound, with the aim of stimulating further research into its properties and potential applications.

References

Technical Guide: Solubility of N,N'-Dimethoxy-N,N'-dimethyloxamide in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this guide, a comprehensive search of publicly available scientific literature, chemical databases, and technical data sheets did not yield specific quantitative solubility data for N,N'-Dimethoxy-N,N'-dimethyloxamide in common organic solvents. This guide, therefore, provides a framework for understanding and determining the solubility of this compound based on general principles of organic chemistry and established experimental methodologies.

Introduction to this compound

This compound is a chemical compound with the linear formula CH₃O(CH₃)NCOCON(CH₃)OCH₃.[1] Its structure suggests it is a relatively polar molecule due to the presence of multiple oxygen and nitrogen atoms, which can participate in dipole-dipole interactions and hydrogen bonding as an acceptor. However, the presence of methyl groups adds some nonpolar character. Predicting its solubility in various organic solvents requires consideration of the principle "like dissolves like," which is governed by the balance of intermolecular forces between the solute and the solvent.

Compound Properties:

-

Melting Point: 89-95 °C[1]

Principles of Solubility for Organic Compounds

The solubility of an organic compound is determined by the balance of intermolecular forces between the solute and the solvent.[3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[3]

-

Polar Solvents: Protic polar solvents (e.g., water, methanol, ethanol) can act as hydrogen bond donors and acceptors. Aprotic polar solvents (e.g., DMSO, DMF, acetonitrile) have dipole moments but do not have acidic protons.[3] Given the structure of this compound, it is expected to have higher solubility in polar aprotic solvents and moderate solubility in polar protic solvents.

-

Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) primarily interact through weak van der Waals forces. The solubility of a polar compound like this compound in these solvents is expected to be low.

Hypothetical Solubility Profile

While no experimental data is available, a qualitative prediction of solubility can be made based on the structure of this compound.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the amide and methoxy groups of the solute. |

| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the oxygen and nitrogen atoms of the solute, but the nonpolar alkyl groups may limit miscibility. |

| Moderate Polarity | Acetone, Ethyl Acetate | Moderate to Low | The polarity of these solvents may be sufficient to dissolve the compound to some extent. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The weak intermolecular forces of nonpolar solvents are unlikely to overcome the stronger solute-solute interactions of the polar this compound. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the saturation solubility of this compound in a selection of common organic solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.[4]

-

After the equilibration period, cease agitation and allow the vials to stand, permitting the excess solid to settle.[4]

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[4]

-

Carefully withdraw a known aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding and a practical approach for researchers to determine the solubility of this compound in various organic solvents. The generation of precise, quantitative data through the described experimental protocol will be invaluable for its application in research and development.

References

An In-depth Technical Guide on N,N'-Dimethoxy-N,N'-dimethyloxamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethoxy-N,N'-dimethyloxamide is a chemical compound with the molecular formula C6H12N2O4 and a molecular weight of 176.17 g/mol . While the user's request specified its role as a novel coupling reagent, a comprehensive review of the available scientific literature and patent databases does not support this application. There is currently no documented use of this compound as a coupling reagent for peptide synthesis or other amide bond formations.

This guide, therefore, focuses on the available technical information regarding the synthesis of this compound, providing a summary of the reported synthetic methodologies and associated data.

Synthesis of this compound

The primary documented method for the synthesis of this compound involves the reaction of an oxalic acid diester with N-methyl-O-methylhydroxylamine or its acid salt in the presence of a base. This process is detailed in patent CN100386310C, which outlines the general reaction and provides several examples with varying solvents and reactants.

General Synthesis Pathway

The synthesis can be represented by the following general scheme:

Caption: General synthesis of this compound.

Experimental Protocols

Based on the information in patent CN100386310C, a general experimental protocol for the synthesis of this compound can be outlined.

Protocol: Synthesis of this compound

-

Reactants:

-

Oxalic acid diester (e.g., dimethyl oxalate, dibutyl oxalate, diphenyl oxalate)

-

N-methyl-O-methylhydroxylamine or its acid salt

-

Base (e.g., an alkali)

-

Solvent (e.g., Tetrahydrofuran, Isopropanol, Acetonitrile, etc.)

-

-

Procedure:

-

In a reaction vessel, dissolve the oxalic acid diester in the chosen solvent.

-

In the presence of a base, add N-methyl-O-methylhydroxylamine or its acid salt to the solution.

-

Allow the reaction to proceed. The specific reaction time and temperature are not detailed in the provided search results but would be critical parameters to establish for process optimization.

-

Upon completion of the reaction, the product, this compound, is isolated from the reaction mixture. The isolation and purification methods (e.g., extraction, crystallization, chromatography) would need to be developed.

-

Quantitative Data: Synthesis Yields

The following table summarizes the reported reaction yields for the synthesis of this compound using different solvents, as described in patent CN100386310C. The specific oxalic acid ester and base used in these examples are not consistently detailed in the provided abstract.

| Solvent | Reaction Yield (%)[1] |

| Tetrahydrofuran | 83.6 |

| Isopropanol | 80.8 |

| Acetonitrile | 78.8 |

| Dimethylformamide | 77.5 |

| Dimethyl carbonate | 75.7 |

| Toluene | 71.0 |

The patent also notes that using different oxalic acid diesters can impact the yield. For instance, reacting N-methyl-O-methylhydroxylamine with dibutyl oxalate in ethanol resulted in an 83.1% yield, while using diphenyl oxalate under similar conditions yielded 57.1%.[1]

Workflow for Synthesis

The logical workflow for the synthesis of this compound can be visualized as follows:

Caption: Experimental workflow for synthesis and purification.

The available scientific and patent literature provides information on the synthesis of this compound, with reported yields varying based on the choice of solvent and oxalic acid diester. However, there is a significant lack of evidence to support its function as a coupling reagent in peptide synthesis or other amide bond formation reactions. Professionals in drug development and chemical research should be aware that while this compound can be synthesized, its utility as a "novel coupling reagent" is not established in the public domain. Further research would be required to investigate and validate any potential applications in this area.

References

An In-depth Technical Guide to N,N'-Dimethoxy-N,N'-dimethyloxamide: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethoxy-N,N'-dimethyloxamide, a notable bis-Weinreb amide derivative of oxalic acid, serves as a valuable synthetic intermediate in organic chemistry. This document provides a comprehensive overview of its discovery, historical synthesis, and more recent, optimized preparation methods. It includes a detailed compilation of its physicochemical properties, structured for clarity and comparison. Furthermore, this guide presents detailed experimental protocols for its synthesis and visual workflows to elucidate the reaction pathways.

Introduction

This compound, with the CAS Number 106675-70-1, is an organic compound characterized by a central oxamide core (–(C=O)N(CH₃)–)₂ flanked by two methoxy groups. Its structure renders it a versatile precursor, particularly in the synthesis of molecules requiring the introduction of symmetrical diketone functionalities. As a bis-Weinreb amide, it offers the advantage of controlled reactivity towards organometallic reagents, preventing over-addition and allowing for the clean formation of 1,2-dicarbonyl compounds. This guide delves into the historical context of its synthesis and provides detailed methodologies for its preparation, catering to the needs of researchers in synthetic and medicinal chemistry.

Physicochemical and Quantitative Data

The following tables summarize the key physical and chemical properties of this compound, along with reaction yields for its synthesis under various conditions.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 106675-70-1 |

| Molecular Formula | C₆H₁₂N₂O₄ |

| Molecular Weight | 176.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 91.0 to 95.0 °C |

| Boiling Point | 192.2 °C at 760 mmHg |

| Density | 1.181 g/cm³ |

| Solubility | Soluble in water and most organic solvents |

Table 2: Synthesis Yields of this compound via the Oxalic Acid Diester Method [1]

| Oxalic Acid Ester | Solvent | Reaction Yield (%) |

| Diethyl Oxalate | Methanol | 96.0 |

| Dimethyl Oxalate | Dimethyl Sulfoxide | 61.0 |

| Dibutyl Oxalate | Ethanol | 83.1 |

| Diphenyl Oxalate | Ethanol | 57.1 |

| Diethyl Oxalate | Tetrahydrofuran | 83.6 |

| Diethyl Oxalate | Isopropanol | 80.8 |

| Diethyl Oxalate | Acetonitrile | 78.8 |

| Diethyl Oxalate | Dimethylformamide | 77.5 |

| Diethyl Oxalate | Dimethyl Carbonate | 75.7 |

| Diethyl Oxalate | Toluene | 71.0 |

Discovery and History

The synthesis of this compound was first reported as part of the broader development of Weinreb amides, a class of N-methoxy-N-methylamides that have become indispensable in organic synthesis for the preparation of ketones and aldehydes. The initial method, described in a 1995 publication in the Journal of Organic Chemistry, involved the reaction of oxalyl chloride with N,O-dimethylhydroxylamine hydrochloride.[2] This approach, while effective, utilizes the highly reactive and hazardous oxalyl chloride, which is prone to decomposition into toxic phosgene and carbon monoxide.

In the early 2000s, a safer and more industrially scalable method was developed and patented.[1][2] This improved process avoids the use of oxalyl chloride by employing oxalic acid diesters, such as diethyl oxalate or dimethyl oxalate, which react with N,O-dimethylhydroxylamine or its hydrochloride salt in the presence of a base.[1][2] This latter method offers high yields and a more favorable safety profile.

Experimental Protocols

Historical Synthesis from Oxalyl Chloride (Representative Protocol)

This protocol is based on the general procedure for the synthesis of Weinreb amides from acid chlorides.

Materials:

-

Oxalyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of N,O-dimethylhydroxylamine hydrochloride (2.2 equivalents) in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Pyridine or triethylamine (2.2 equivalents) is added dropwise to the suspension.

-

A solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Modern Synthesis from Diethyl Oxalate[1][2]

Materials:

-

Diethyl oxalate (98%)

-

N,O-dimethylhydroxylamine hydrochloride (98.1%)

-

Sodium methoxide-methanol solution (28% by weight)

-

Methanol

-

2 mol/L Hydrochloric acid

-

Ethyl acetate

-

n-Heptane

Procedure:

-

In a 1000 mL flask equipped with a stirrer, thermometer, and dropping funnel, charge 126.8 g (0.85 mol) of 98% diethyl oxalate, 169.0 g (1.70 mol) of 98.1% N,O-dimethylhydroxylamine hydrochloride, and 100 mL of methanol.[1][2]

-

While maintaining the internal temperature at 5 to 10 °C, gradually add 656.0 g (3.40 mol) of a 28% sodium methoxide-methanol solution dropwise.[1][2]

-

Stir the reaction mixture at the same temperature for 3 hours.[1][2]

-

After the reaction, quench the mixture by slowly adding it to a cooled (5 °C) solution of 2 mol/L hydrochloric acid.

-

Concentrate the reaction liquid under reduced pressure.

-

Extract the residue with 1500 mL of ethyl acetate.[1]

-

Concentrate the organic layer (ethyl acetate) under reduced pressure.[1]

-

Add 240 g of n-heptane to the concentrate and stir for 30 minutes while maintaining the temperature at 5-10 °C to induce crystallization.[1]

-

Filter the precipitated crystals, wash with cold n-heptane, and dry under reduced pressure to obtain 92.3 g of this compound as white crystals (61.6% isolation yield).[1]

Visualized Workflows

The following diagrams illustrate the chemical synthesis pathways described above.

Caption: Historical synthesis of this compound.

Caption: Modern synthesis of this compound.

Conclusion

This compound is a synthetically useful compound with a well-documented preparation history. While its initial synthesis relied on hazardous reagents, modern methods have significantly improved the safety and scalability of its production. The data and protocols presented in this guide offer a valuable resource for chemists interested in utilizing this versatile intermediate for the synthesis of complex molecules. The absence of literature on its biological activity or involvement in signaling pathways suggests its role is primarily confined to that of a building block in organic synthesis.

References

Theoretical Reactivity of N,N'-Dimethoxy-N,N'-dimethyloxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethoxy-N,N'-dimethyloxamide is a fascinating, yet not extensively studied, molecule with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring two adjacent Weinreb-type amide functionalities, suggests a unique reactivity profile. This technical guide aims to provide a comprehensive theoretical overview of the reactivity of this compound, drawing upon data from analogous systems and established principles of organic chemistry. This document will serve as a valuable resource for researchers looking to explore the synthetic utility of this compound.

Synthesis of this compound

The primary method for the synthesis of N,N'-dialkoxy-N,N'-dialkyloxalamides, including this compound, involves the reaction of a dialkyl oxalate with an N,O-dialkylhydroxylamine in the presence of a base. A key patent discloses the synthesis of this compound from the reaction of a dialkyl oxalate with N,O-dimethylhydroxylamine. The reaction yield is influenced by the choice of solvent.

Experimental Protocol: General Synthesis of N,N'-dialkoxy-N,N'-dialkyl oxalamide[1]

In the presence of a base, a dialkyl oxalate (e.g., dimethyl oxalate, dibutyl oxalate, diphenyl oxalate) is reacted with an N-alkyl-O-alkylhydroxylamine or its acid salt. The alkyl groups (R2 and R3 in the general formula R2O-NHR3) are typically C1 to C4 alkyl groups.

The following table summarizes the reported reaction yields for the synthesis of this compound using different dialkyl oxalates and solvents, as described in patent CN100386310C.

| Dialkyl Oxalate | Solvent | Reaction Yield (%) |

| 99 mass% Dibutyl Oxalate | Ethanol | 83.1 |

| 99 mass% Diphenyl Oxalate | Ethanol | 57.1 |

| Not specified | Tetrahydrofuran | 83.6 |

| Not specified | Isopropanol | 80.8 |

| Not specified | Acetonitrile | 78.8 |

| Not specified | Dimethylformamide | 77.5 |

| Not specified | Dimethyl carbonate | 75.7 |

| Not specified | Toluene | 71.0 |

Table 1: Reaction Yields for the Synthesis of this compound. [1]

Theoretical Reactivity

Due to the limited direct experimental data on the reactivity of this compound, its chemical behavior can be inferred by examining the reactivity of its constituent functional groups: the oxamide core and the N-methoxy-N-methylamide (Weinreb amide) moieties.

Electrophilic Nature of the Carbonyl Carbons

The two carbonyl carbons in the oxamide core are electrophilic and susceptible to attack by nucleophiles. The presence of the adjacent electron-withdrawing N-methoxy-N-methyl groups is expected to enhance this electrophilicity compared to simple dialkylamides.

Reactivity with Nucleophiles: A Weinreb Amide Analogy

The N,N'-dimethoxy-N,N'-dimethylamide groups are structurally analogous to Weinreb amides (N-methoxy-N-methylamides). A key feature of Weinreb amides is their ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon acidic workup yields a ketone. This prevents the common problem of over-addition to form a tertiary alcohol.

It is therefore postulated that this compound will react with strong nucleophiles in a controlled manner.

Proposed Reaction with Organometallic Reagents:

A sequential reaction with two different organometallic reagents could potentially lead to the synthesis of unsymmetrical α-keto ketones, although this has not been experimentally verified. The first nucleophilic attack would likely occur at one of the carbonyl carbons, forming a stable tetrahedral intermediate. After the first addition, the reactivity of the second carbonyl group might be altered.

Caption: Proposed pathway for sequential nucleophilic addition.

Susceptibility to Hydrolysis

Like other amides, this compound is expected to undergo hydrolysis under acidic or basic conditions to yield oxalic acid, N,O-dimethylhydroxylamine, and methanol. A study on the acid hydrolysis of oxamide and oxamic acid provides a basis for understanding the kinetics and mechanism of this process.[1]

Caption: General hydrolysis pathway of the oxamide.

Potential as a Precursor for Heterocyclic Synthesis

The bifunctional nature of this compound makes it an interesting precursor for the synthesis of various heterocyclic compounds. Reactions with dinucleophiles could lead to the formation of five- or six-membered rings. For example, reaction with hydrazine derivatives could potentially yield 1,2,4,5-tetrazine derivatives, while reaction with 1,2-diamines could lead to the formation of pyrazine derivatives.

Caption: Workflow for potential heterocyclic synthesis.

Conclusion

While direct experimental studies on the reactivity of this compound are scarce, a theoretical analysis based on its structural components provides valuable insights into its potential chemical behavior. The presence of two Weinreb-type amide functionalities suggests a controlled reactivity towards strong nucleophiles, making it a promising reagent for the synthesis of complex molecules. Its susceptibility to hydrolysis and its potential as a precursor for heterocyclic synthesis further highlight its synthetic utility. This guide provides a foundational understanding that should encourage and direct future experimental investigations into the reactivity and applications of this intriguing molecule. Further research is warranted to explore and confirm these theoretical predictions experimentally.

References

Methodological & Application

"using N,N'-Dimethoxy-N,N'-dimethyloxamide for amide bond formation"

For Researchers, Scientists, and Drug Development Professionals

A Note on N,N'-Dimethoxy-N,N'-dimethyloxamide

Initial searches for the application of this compound (CAS 106675-70-1) in amide bond formation did not yield any specific protocols or established use cases in the scientific literature.[1] While the structure contains amide-like functionalities, its role as a coupling reagent for the synthesis of amides from carboxylic acids and amines is not documented in the provided search results.

Therefore, this document will focus on well-established and commonly employed reagents and protocols for amide bond formation, providing a valuable resource for researchers in organic synthesis and drug development.

Introduction to Amide Bond Formation

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, proteins, and a vast array of pharmaceuticals and biologically active molecules. The direct reaction of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Commonly Used Coupling Reagents for Amide Bond Formation

Several classes of reagents are routinely used to facilitate amide bond formation. The choice of reagent often depends on the specific substrates, desired reaction conditions, and the need to minimize side reactions such as racemization.

Carbodiimides

Carbodiimides are widely used reagents for the formation of amides, esters, and anhydrides.

-

Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are common examples.[2] They react with carboxylic acids to form a highly reactive O-acylisourea intermediate.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC) is a water-soluble carbodiimide, which is advantageous for purification as the urea byproduct can be removed by aqueous extraction.[2]

Mechanism of Carbodiimide-Mediated Amide Formation:

The general mechanism involves the activation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack of the amine. To minimize the risk of racemization, especially in peptide synthesis, an additive such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is often included.[2] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and readily reacts with the amine.

References

"N,N'-Dimethoxy-N,N'-dimethyloxamide in Weinreb amide synthesis protocol"

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Weinreb amide, an N-methoxy-N-methylamide, is a crucial functional group in modern organic synthesis. Its significance lies in its ability to react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones in high yields, and it can be reduced to form aldehydes. A key feature of the Weinreb amide is the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition. This intermediate prevents the common problem of over-addition, which often leads to the formation of tertiary alcohols when using other carboxylic acid derivatives.

While the specific use of N,N'-Dimethoxy-N,N'-dimethyloxamide in a direct one-step Weinreb amide synthesis protocol is not documented in readily available scientific literature, this application note details the standard and widely adopted protocols for the synthesis of Weinreb amides. These methods typically involve the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using various activating agents.

Standard Protocol: Weinreb Amide Synthesis from Carboxylic Acids

This protocol describes a general and efficient one-flask method for the preparation of Weinreb amides from carboxylic acids using a coupling agent. One common and effective coupling agent is 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[1]

Experimental Protocol

Materials:

-

Carboxylic acid (1.0 equiv)

-

2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv)

-

N-methylmorpholine (NMM) (2.1 equiv)

-

N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

-

Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C using an ice bath. To this stirred solution, add N-methylmorpholine (NMM) (1.0 equiv). In a separate flask, dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv) in anhydrous THF and add it dropwise to the carboxylic acid solution. Allow the reaction mixture to stir at 0 °C for 1-2 hours.

-

Formation of the Weinreb Amide: To the reaction mixture, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) followed by the dropwise addition of N-methylmorpholine (NMM) (1.1 equiv). Allow the reaction to warm to room temperature and stir for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary. In many cases, this method yields high-purity products without the need for further purification.[1]

Data Presentation

The following table summarizes the yields of various Weinreb amides synthesized using the CDMT coupling method.

| Carboxylic Acid | Product | Yield (%) |

| 4-Methoxybenzoic acid | N-methoxy-N-methyl-4-methoxybenzamide | 95 |

| Cyclohexanecarboxylic acid | N-methoxy-N-methylcyclohexanecarboxamide | 92 |

| (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | (S)-tert-butyl (1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | 90 |

| Cinnamic acid | N-methoxy-N-methylcinnamamide | 94 |

| Phenylacetic acid | N-methoxy-N-methyl-2-phenylacetamide | 96 |

Yields are based on reported literature and may vary depending on the specific reaction conditions and scale.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Weinreb amides from carboxylic acids.

References

"step-by-step guide for peptide synthesis using N,N'-Dimethoxy-N,N'-dimethyloxamide"

A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies and applications of coupling reagents in peptide synthesis.

Notice to the Reader

Initial research to provide a detailed step-by-step guide on the use of N,N'-Dimethoxy-N,N'-dimethyloxamide as a coupling reagent for peptide synthesis did not yield sufficient scientific literature or established protocols. While the compound is commercially available, its application in peptide synthesis is not documented in readily accessible scientific databases or publications.

Therefore, to provide a valuable and accurate resource that meets the detailed requirements of this request, this guide will focus on a widely used and highly effective coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . The principles and protocols detailed herein for HATU-mediated peptide synthesis are well-established and will serve as a robust guide for researchers in the field.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the stepwise construction of a peptide chain while it is anchored to an insoluble resin support. This methodology allows for the use of excess reagents to drive reactions to completion, with easy removal of unreacted materials and by-products by simple filtration and washing. The general workflow of Fmoc-based SPPS, which is the most common strategy, involves a repeated cycle of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled.

HATU as a Coupling Reagent

HATU is a uronium-based coupling reagent that is highly effective in promoting amide bond formation, even between sterically hindered amino acids. It is known for its high coupling efficiency, rapid reaction times, and its ability to suppress racemization, particularly when used in combination with a tertiary base such as N,N-Diisopropylethylamine (DIPEA).

Experimental Protocols

Materials and Reagents

| Reagent | Abbreviation | Purpose |

| Rink Amide Resin | - | Solid support for peptide synthesis, yielding a C-terminal amide. |

| Fmoc-protected amino acids | Fmoc-AA-OH | Building blocks of the peptide with temporary N-terminal protection. |

| HATU | HATU | Coupling reagent to activate the carboxylic acid of the incoming amino acid. |

| N,N-Diisopropylethylamine | DIPEA | Tertiary base required for the activation and coupling steps. |

| Piperidine | - | Reagent for the removal of the Fmoc protecting group. |

| N,N-Dimethylformamide | DMF | Primary solvent for washing and reactions. |

| Dichloromethane | DCM | Solvent for washing. |

| Trifluoroacetic acid | TFA | Reagent for cleavage of the peptide from the resin. |

| Triisopropylsilane | TIS | Scavenger to prevent side reactions during cleavage. |

| Water | H₂O | Scavenger used in the cleavage cocktail. |

| Diethyl ether (cold) | - | Used for precipitation of the cleaved peptide. |

Protocol 1: Resin Swelling and Preparation

-

Place the desired amount of Rink Amide resin in a reaction vessel.

-

Add DMF to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.

-

Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5 minutes and then drain the solution.

-

Add a fresh 20% piperidine in DMF solution to the resin.

-

Agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

Protocol 3: HATU-Mediated Amino Acid Coupling

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution) and HATU (2.9-4.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid/HATU solution.

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete (blue beads), the coupling step can be repeated.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and then with DCM (3 times).

Repeat the deprotection (Protocol 2) and coupling (Protocol 3) cycles for each amino acid in the peptide sequence.

Protocol 4: Cleavage of the Peptide from the Resin

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin beads from the solution containing the peptide.

-

Collect the filtrate and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the diethyl ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Data Presentation

Table 1: Reagent Equivalents for a Standard 0.1 mmol Synthesis Scale

| Reagent | Equivalents (relative to resin) | Amount for 0.1 mmol scale |

| Fmoc-AA-OH | 3-5 | 0.3-0.5 mmol |

| HATU | 2.9-4.9 | 0.29-0.49 mmol |

| DIPEA | 6-10 | 0.6-1.0 mmol |

| Piperidine (20% in DMF) | - | As needed for deprotection |

| Cleavage Cocktail | - | ~2-3 mL |

Visualizations

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Caption: Simplified mechanism of HATU-mediated peptide bond formation.

The Enigmatic Coupling Agent: Exploring the Reaction Conditions of N,N'-Dimethoxy-N,N'-dimethyloxamide

Despite a comprehensive search of available scientific literature and chemical databases, detailed reaction conditions, application notes, and experimental protocols for the use of N,N'-Dimethoxy-N,N'-dimethyloxamide as a coupling agent in amide bond formation remain elusive. This suggests that the compound is either a highly specialized reagent with limited public documentation, is known by a different chemical name, or is not commonly employed for this purpose in the broader research and drug development communities.